N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide
Description
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide features a benzoxazepine core fused with a seven-membered heterocyclic ring containing oxygen and nitrogen. Benzoxazepines are pharmacologically significant, often associated with anti-inflammatory, anticonvulsant, and kinase inhibitory properties . The acetamide group is a common motif in drug design, facilitating hydrogen bonding and target interactions.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-10-9-16(12-19(18)28-14-22(3,4)21(24)26)23-20(25)13-27-17-8-6-7-15(2)11-17/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZLHZMOQOPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings and case studies.
Molecular Formula: C21H26N2O5
Molecular Weight: 418.50654 g/mol
IUPAC Name: this compound
SMILES: CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
The compound exhibits biological activity primarily through its interaction with specific enzyme targets. It has been studied for its potential to inhibit squalene synthase and farnesyl diphosphate synthase, which are critical enzymes in cholesterol biosynthesis and other metabolic pathways.
Biological Activity Summary
- Antimicrobial Activity : Preliminary studies indicate that the compound shows significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effective inhibition at low concentrations.
- Antitumor Effects : Research has suggested that the compound may possess antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by interfering with mitochondrial function and promoting oxidative stress.
-
Inhibition of Enzymatic Activity :
- Squalene Synthase : The compound has been reported to inhibit squalene synthase with an IC50 value of approximately 90 nM in hepatic microsomes from various species including rats and guinea pigs .
- Farnesyl Diphosphate Synthase : It also exhibits inhibitory effects on farnesyl diphosphate synthase, essential for the biosynthesis of isoprenoids.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, the effects of this compound were evaluated on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL against both strains, suggesting potential as a therapeutic agent for bacterial infections.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone and Coumarin Moieties
Compounds such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l in ) share the acetamide linkage but differ in their core structures. Key distinctions include:
- Core Structure: The target compound’s benzoxazepine ring offers greater rigidity compared to the thiazolidinone-coumarin hybrid in derivatives.
- Synthetic Routes: The target compound’s synthesis likely avoids the use of mercaptoacetic acid and ZnCl₂, which are critical for thiazolidinone formation in derivatives .
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | Benzoxazepine | 3-methylphenoxy | ~415.5 | ~3.5 |
| Compound (3a) | Thiazolidinone | Coumarin-7-yloxy | ~396.4 | ~4.2 |
Sulfamoylphenyl-Benzamide Derivatives
Compounds like N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g in ) feature sulfamoyl groups absent in the target compound. Key differences:
- Functional Groups : The sulfamoyl moiety in compounds is associated with antibacterial activity, whereas the target compound’s benzoxazepine core may target kinases or GPCRs.
- Synthesis : The target compound’s synthesis likely avoids the acetic acid-sodium acetate medium used for derivatives, suggesting divergent reaction conditions .
Pharmacopeial Acetamide Derivatives
Compounds listed in (e.g., PF 43(1) compounds e–h) exhibit diverse backbones, such as hexan or oxazinan cores, with phenoxyacetamide substituents. Comparisons include:
- Backbone Flexibility : The target’s benzoxazepine ring may confer better metabolic stability than the linear hexan chain in compound e.
- Substituent Position: The 2,6-dimethylphenoxy group in compound e vs. the 3-methylphenoxy group in the target compound could alter steric effects and binding affinity .
Research Findings and Limitations
- Structural Insights : Crystallographic data for the target compound, if available, would require tools like SHELX for refinement .
- Activity Gaps : While and compounds have documented biological activities, the target compound’s pharmacological profile remains theoretical without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
